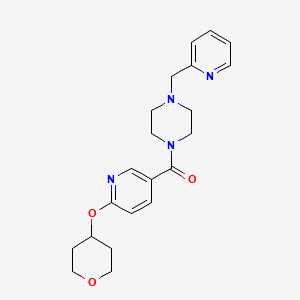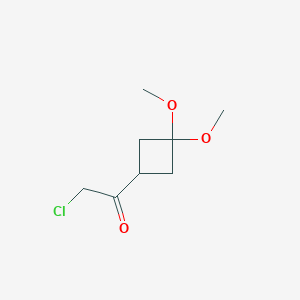
2-Chloro-1-(3,3-dimethoxycyclobutyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(3,3-dimethoxycyclobutyl)ethanone is an organic compound characterized by a chloro-substituted ethanone group attached to a dimethoxycyclobutyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(3,3-dimethoxycyclobutyl)ethanone typically involves the chlorination of a precursor compound, such as cyclobutyl methyl ketone, followed by the introduction of methoxy groups. One common method includes:
Chlorination: Cyclobutyl methyl ketone is dissolved in a suitable solvent, and chlorine gas is introduced in the presence of a catalyst like metallic aluminum.
Methoxylation: The chlorinated product is then treated with methanol in the presence of an acid catalyst to introduce the methoxy groups, yielding the final compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity, often employing continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-1-(3,3-dimethoxycyclobutyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
Substitution: 2-Amino-1-(3,3-dimethoxycyclobutyl)ethanone.
Oxidation: 2-Chloro-1-(3,3-dimethoxycyclobutyl)ethanoic acid.
Reduction: 2-Chloro-1-(3,3-dimethoxycyclobutyl)ethanol.
Aplicaciones Científicas De Investigación
2-Chloro-1-(3,3-dimethoxycyclobutyl)ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(3,3-dimethoxycyclobutyl)ethanone involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone
- 2-Chloro-1-(3,4-dimethoxyphenyl)ethanone
- 2-Chloro-1-(3,3-dimethylcyclobutyl)ethanone
Comparison: 2-Chloro-1-(3,3-dimethoxycyclobutyl)ethanone is unique due to the presence of the dimethoxycyclobutyl ring, which imparts distinct steric and electronic propertiesThe methoxy groups enhance its solubility and may affect its biological activity compared to similar compounds .
Propiedades
IUPAC Name |
2-chloro-1-(3,3-dimethoxycyclobutyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO3/c1-11-8(12-2)3-6(4-8)7(10)5-9/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSBYIKKOYHMJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)C(=O)CCl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
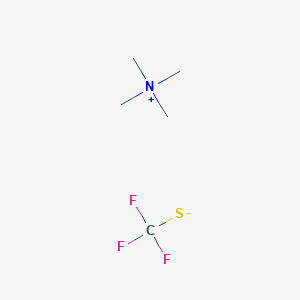
![2-((2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine](/img/structure/B2980359.png)
![7-[(tert-Butoxy)carbonyl]-7-azaspiro[3.5]nonane-1-carboxylic acid](/img/structure/B2980360.png)
![7-Methyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B2980362.png)
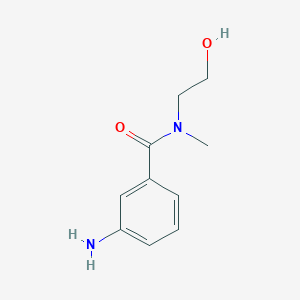
amine](/img/structure/B2980364.png)
![3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide](/img/structure/B2980365.png)
![N-[2-(Hydroxymethyl)-3-thiophen-3-ylpropyl]but-2-ynamide](/img/structure/B2980369.png)
![(2S,3S)-2-[1-(2-methylphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B2980370.png)
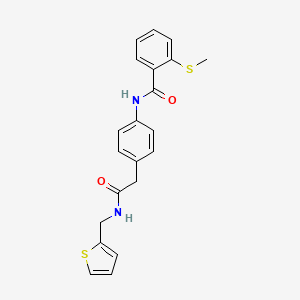

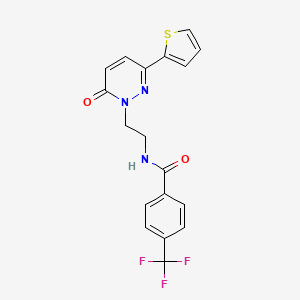
![2-[(5-Methyl-1,2-oxazol-4-yl)formamido]acetic acid](/img/structure/B2980376.png)
